molecular formula C8H7Cl2F3N2 B13685205 2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride

2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride

Cat. No.: B13685205
M. Wt: 259.05 g/mol
InChI Key: ZAENAOLQQMCFAG-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride is a chemical compound with the molecular formula C8H7Cl2F3N2 and a molecular weight of 259.05 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while substitution reactions may produce various substituted benzimidamides .

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-(trifluoromethyl)benzimidamide Hydrochloride is unique due to its specific combination of chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H7Cl2F3N2

Molecular Weight

259.05 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)benzenecarboximidamide;hydrochloride

InChI

InChI=1S/C8H6ClF3N2.ClH/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14;/h1-3H,(H3,13,14);1H

InChI Key

ZAENAOLQQMCFAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C(=N)N.Cl

Origin of Product

United States

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